
3'-Bromo-5'-chloro-4'-(trifluoromethyl)phenacyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl bromide is a chemical compound with the molecular formula C9H5BrClF3O. It is known for its unique structure, which includes bromine, chlorine, and trifluoromethyl groups attached to a phenacyl bromide core. This compound is used in various scientific research applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl bromide typically involves the bromination of 4’-chloro-3’-(trifluoromethyl)acetophenone. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions usually include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration, and reaction time to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include substituted phenacyl derivatives.
Oxidation: Products include phenacyl ketones or carboxylic acids.
Reduction: Products include phenacyl alcohols or alkanes.
Scientific Research Applications
3’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl bromide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It is investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl bromide involves its reactivity towards nucleophiles and electrophiles. The bromine and chlorine atoms, along with the trifluoromethyl group, enhance the compound’s electrophilicity, making it a suitable candidate for various substitution and addition reactions. The molecular targets include nucleophilic sites on proteins and enzymes, leading to modifications that can alter their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenacyl bromide
- 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
- 4-Bromobenzotrifluoride
Uniqueness
3’-Bromo-5’-chloro-4’-(trifluoromethyl)phenacyl bromide is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group. This combination of substituents imparts distinct reactivity and physicochemical properties, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C9H4Br2ClF3O |
|---|---|
Molecular Weight |
380.38 g/mol |
IUPAC Name |
2-bromo-1-[3-bromo-5-chloro-4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H4Br2ClF3O/c10-3-7(16)4-1-5(11)8(6(12)2-4)9(13,14)15/h1-2H,3H2 |
InChI Key |
MOAYTSOAVICSEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C(F)(F)F)Br)C(=O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)
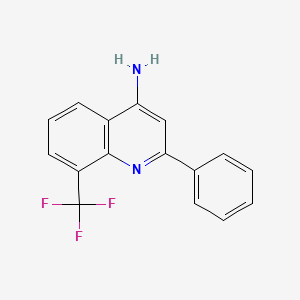
![4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid benzyl ester](/img/structure/B13723036.png)

![Ethyl 6-Acetyl-4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B13723048.png)

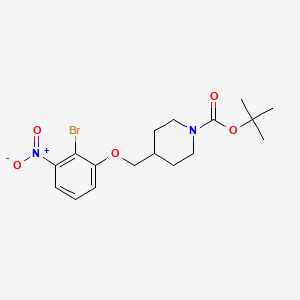
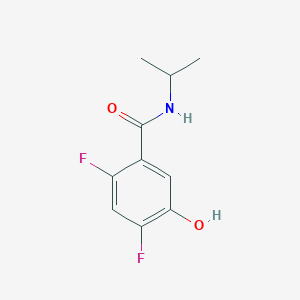
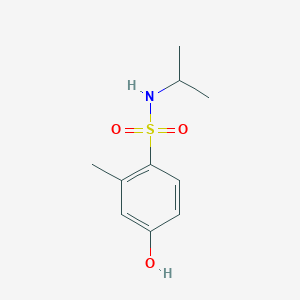
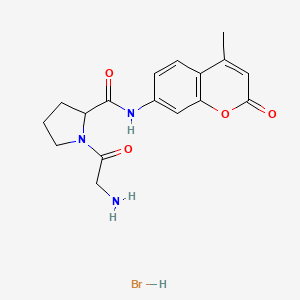
![N-(3-azidopropyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B13723081.png)
![tert-Butyl ((4-aminobicyclo[1.1.1]pentan-2-yl)methyl)carbamate](/img/structure/B13723092.png)
![3-Cyclobutyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B13723100.png)
![5-[1-(Propane-2-sulfonyl)-1H-pyrazol-4-yl]-pyridine-3-carbaldehyde](/img/structure/B13723108.png)
